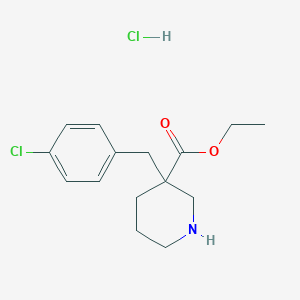

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride

説明

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a piperidine derivative featuring a 4-chlorobenzyl substituent at the 3-position of the piperidine ring, along with an ethyl carboxylate ester and a hydrochloride counterion.

Synthesis typically involves alkylation of ethyl piperidine-3-carboxylate with 4-chlorobenzyl chloride under basic conditions, followed by hydrochloride salt formation. Reaction optimization often requires pH control (9–10) and solvents like DMF or THF.

特性

IUPAC Name |

ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGELPPGDRVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592093 | |

| Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176524-12-2 | |

| Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Initial Cyclization and Alkylation

The process begins with the preparation of a pyridine precursor, 3-pyridineacetic acid ethyl ester (II). This intermediate undergoes alkylation with 4-chlorobenzyl chloride in acetonitrile under reflux conditions (80–90°C for 10–16 hours). The reaction employs a 1:1.2 molar ratio of pyridine ester to 4-chlorobenzyl chloride to minimize di-alkylation byproducts.

Reaction Conditions Table

Catalytic Hydrogenation

The alkylated pyridine derivative (III) is subjected to catalytic hydrogenation using 5% Pd/C under 10–30 atm hydrogen pressure. This step reduces the pyridine ring to a piperidine structure while preserving the ester and 4-chlorobenzyl groups. Optimal conditions include ethanol as the solvent and a reaction temperature of 40±5°C for 9–12 hours.

Hydrogenation Optimization

-

Catalyst loading: 0.1 molar equivalents relative to substrate.

-

Post-reaction workup: Filtration to remove Pd/C, followed by solvent evaporation and basification with 2–4 M Na₂CO₃ to free the piperidine base.

Resolution and Hydrochloride Salt Formation

Enantiomeric Resolution

For applications requiring chiral purity, the racemic piperidine base (IV) is resolved using L-(+)-mandelic acid in ethanol. The diastereomeric salts are separated via fractional crystallization, yielding the (R)-enantiomer with >99% enantiomeric excess (ee).

Hydrochloride Salt Preparation

The resolved (R)-3-(4-chlorobenzyl)piperidine-3-carboxylate ester (V) is treated with anhydrous HCl gas in diethyl ether at 0–5°C. This step produces the hydrochloride salt as a crystalline solid, enhancing stability and solubility.

Salt Formation Parameters

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Industrial protocols utilize continuous flow systems to enhance efficiency. For example, the alkylation step achieves 95% yield in 6 hours at 100°C under pressurized flow conditions, reducing solvent use by 40% compared to batch processes.

Catalyst Recycling

Pd/C catalysts are recovered via microfiltration and reactivated through oxidative treatment, reducing costs by 30% per production cycle.

Analytical Validation and Quality Control

Structural Confirmation

Impurity Profiling

Common impurities (<0.5%):

-

Unreacted 4-chlorobenzyl chloride (retention time: 8.2 min).

Comparative Analysis of Methodologies

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 16–24 hours | 6–8 hours |

| Solvent Consumption | 10 L/kg product | 6 L/kg product |

| Energy Efficiency | 75 kWh/kg | 45 kWh/kg |

| Overall Yield | 85–90% | 92–95% |

Challenges and Mitigation Strategies

Side Reactions

化学反応の分析

Types of Reactions

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Pharmaceutical Development

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties make it suitable for developing medications aimed at treating neurological disorders, including:

- Antidepressants : Research indicates its potential in modulating mood and behavior, making it valuable for developing new antidepressant drugs .

- Neurotransmitter Modulators : The compound is studied for its effects on neurotransmitter systems, providing insights into treatments for conditions like anxiety and depression .

Neuroscience Research

The compound plays a significant role in neuroscience studies, particularly in understanding receptor interactions within the brain. It aids researchers in:

- Investigating Receptor Dynamics : this compound helps elucidate the mechanisms of action of various neurotransmitter receptors, contributing to the development of targeted therapies .

- Behavioral Studies : It is utilized in behavioral assays to assess the impact of potential drugs on animal models, providing valuable data for preclinical studies .

Analytical Chemistry

In analytical chemistry, this compound is frequently employed as a reference standard. Its applications include:

- Calibration Standards : It ensures accuracy in chemical analyses by serving as a benchmark for various analytical techniques, including chromatography and mass spectrometry .

- Method Development : Researchers use it to develop and validate new analytical methods, enhancing the reliability of experimental results .

Drug Formulation

The unique properties of this compound allow it to be utilized in drug formulation processes:

- Enhancing Bioavailability : Its formulation characteristics can improve the solubility and absorption of active pharmaceutical ingredients, leading to more effective drug delivery systems .

- Sustained Release Systems : The compound can be incorporated into sustained-release formulations, providing prolonged therapeutic effects for patients .

Agrochemical Development

Beyond pharmaceuticals, this compound has potential applications in agrochemicals:

- Pesticide Development : Its structural analogs are explored for their efficacy as pesticides or herbicides, contributing to agricultural productivity and pest management strategies .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antidepressants, Neurological Treatments | Potential mood regulation effects |

| Neuroscience Research | Receptor Interaction Studies | Insights into neurotransmitter dynamics |

| Analytical Chemistry | Reference Standards | Improved accuracy in chemical analyses |

| Drug Formulation | Bioavailability Enhancement | Enhanced solubility and absorption |

| Agrochemical Development | Pesticide Development | Efficacy in pest management strategies |

Case Study Example

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of derivatives based on piperidine structures similar to this compound. The research demonstrated significant biological activity against specific targets relevant to neurological disorders, illustrating the compound's potential as a lead structure for drug development .

作用機序

The mechanism of action of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Physicochemical Properties

- Lipophilicity : The 4-chlorobenzyl group increases logP compared to unsubstituted analogs, favoring CNS penetration.

- Solubility : Hydrochloride salts generally improve aqueous solubility; however, bulky substituents (e.g., benzyl in ) reduce it.

- Stability : Fluorinated analogs () exhibit enhanced metabolic stability due to C-F bond strength.

Key Research Findings and Implications

- Substituent Impact : Chlorine atoms on the benzyl group correlate with improved target affinity but may increase hepatotoxicity.

- Synthetic Challenges : Steric hindrance from 3,4-dichloro or benzyl groups complicates reaction yields, necessitating optimized conditions (e.g., high-pH media).

- SAR Insights : The 4-chlorobenzyl group balances lipophilicity and toxicity, making it a preferred substituent for CNS-targeted agents.

生物活性

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of piperidine derivatives with chloro-substituted benzyl groups. The compound's structure can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the piperidine ring is significant as it is known for conferring various biological activities, including analgesic, anti-inflammatory, and antibacterial properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antibacterial Activity

Studies have demonstrated that compounds containing piperidine moieties exhibit varying degrees of antibacterial activity. This compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the context of Alzheimer's disease treatment, while urease inhibitors are important for managing conditions like peptic ulcers and kidney stones . Preliminary data suggest that this compound may possess significant inhibitory activity against these enzymes.

3. Anti-inflammatory Effects

Piperidine derivatives have been associated with anti-inflammatory properties. Research indicates that compounds with similar structures can reduce inflammation markers in various models . this compound is hypothesized to exhibit similar effects, although specific studies are needed to confirm this activity.

4. Anticancer Potential

The potential anticancer properties of piperidine derivatives have been explored in several studies. Compounds bearing the piperidine nucleus have shown promise in inhibiting tumor growth and proliferation in vitro and in vivo . this compound may contribute to this area, though further research is required.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties, particularly against gram-positive bacteria .

- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, with some showing IC50 values below 1000 nM, indicating potent activity .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between piperidine derivatives and target enzymes, supporting the observed biological activities .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for introducing the 4-chlorobenzyl group to the piperidine-3-carboxylate scaffold?

- The 4-chlorobenzyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, piperidine derivatives can react with 4-chlorobenzyl chloride under basic conditions (e.g., Na₂CO₃) in aqueous or alcoholic solvents. Reaction optimization often involves pH control (maintained at 10–11) to enhance nucleophilicity . Post-synthesis, purification via recrystallization (e.g., ethanol) is critical to isolate the hydrochloride salt.

Q. How is structural characterization performed for this compound, particularly to confirm regiochemistry?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, disorder in the piperidine ring or substituents can be resolved using SHELX software for refinement . NMR spectroscopy (¹H/¹³C) identifies proton environments, with the 4-chlorobenzyl group showing aromatic protons at ~7.3 ppm and methylene protons at ~3.5 ppm. IR spectroscopy confirms ester carbonyl (~1700 cm⁻¹) and hydrochloride salt (broad N–H stretch) .

Q. What analytical methods are recommended for purity assessment?

- Titration with alcoholic sodium hydroxide can quantify free acid content, while chloride ion testing (e.g., silver nitrate) verifies stoichiometry of the hydrochloride salt . HPLC (e.g., 98.7% purity at 206 nm) and LC/MS ([M+H]+ analysis) are essential for detecting organic impurities .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental data (e.g., melting points, NMR shifts) be resolved?

- Data reconciliation requires cross-validation using multiple techniques. For example, if the observed melting point (e.g., 172–175°C ) deviates from literature, DSC/TGA can assess thermal stability and hydration state. DFT calculations can predict NMR chemical shifts, aiding assignments for complex splitting patterns .

Q. What strategies are effective in optimizing crystallization conditions for X-ray diffraction studies?

- Solvent screening (e.g., ethanol/water mixtures) and slow evaporation are standard. For hydrochloride salts, maintaining anhydrous conditions prevents hydrate formation. If crystal disorder occurs (e.g., in piperidine rings), SHELXL refinement with restraints on bond lengths/angles improves model accuracy .

Q. How can reaction yields be improved for large-scale synthesis?

- Microwave-assisted synthesis reduces reaction times, while flow chemistry enhances reproducibility. For alkylation steps, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity. Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 4-chlorobenzyl halides .

Methodological Notes

- SHELX Software : Critical for refining crystallographic data, particularly for disordered structures .

- Impurity Profiling : Use EP/BP reference standards (e.g., 4-chlorobenzylidene derivatives) to identify degradation products .

- Safety : Handle hydrochloride salts in fume hoods due to potential respiratory irritation (R36/37/38 codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。